

# In Vivo Efficacy of ATX-0126 Formulated Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ATX-0126 |           |
| Cat. No.:            | B8265240 | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy of therapeutics formulated with the novel ionizable lipid, **ATX-0126**. The primary focus of this analysis is the ARCT-154 self-amplifying mRNA (sa-mRNA) COVID-19 vaccine, the most prominent therapeutic utilizing an **ATX-0126**-based lipid nanoparticle (LNP) delivery system. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of clinical and preclinical findings, experimental protocols, and the underlying mechanism of action.

## **Executive Summary**

ATX-0126 is a key component of the LNP delivery system for the ARCT-154 sa-mRNA vaccine. Clinical trials have demonstrated this vaccine to be well-tolerated and effective in preventing COVID-19. Notably, in a phase 3b study, ARCT-154 showed a vaccine efficacy of 56.6% against any COVID-19 and 95.3% against severe COVID-19, with the majority of cases attributed to the Delta variant.[1] Comparative studies have shown that a booster dose of ARCT-154 elicits a superior and more durable immune response compared to the conventional mRNA vaccine, Comirnaty (BNT162b2).

# Comparative Efficacy of ATX-0126 Formulated ARCT-154



The in vivo efficacy of the **ATX-0126** formulated ARCT-154 vaccine has been rigorously evaluated in extensive clinical trials. The data presented below summarizes the key findings from these studies, offering a direct comparison with other leading COVID-19 vaccines.

**Clinical Efficacy Data** 

| Study Phase | Comparator | Efficacy<br>Endpoint                           | ARCT-154<br>(ATX-0126<br>formulated) | Comparator |
|-------------|------------|------------------------------------------------|--------------------------------------|------------|
| Phase 3b    | Placebo    | Vaccine Efficacy<br>(any COVID-19)             | 56.6% (95% CI:<br>48.7–63.3)         | -          |
| Phase 3b    | Placebo    | Vaccine Efficacy<br>(severe COVID-<br>19)      | 95.3% (95% CI:<br>80.5–98.9)         | -          |
| Phase 3c    | ChAdOx1-S  | Relative Vaccine<br>Efficacy (any<br>COVID-19) | 19.8% higher efficacy                | -          |

**Immunogenicity Data (Booster Dose)** 

| Metric                                                                  | ARCT-154 (ATX-0126<br>formulated) | Comirnaty (BNT162b2) |
|-------------------------------------------------------------------------|-----------------------------------|----------------------|
| Geometric Mean Titer Ratio<br>(GMT) vs. Wuhan-Hu-1 (Day<br>29)          | 1.43 (95% CI: 1.26–1.63)          | -                    |
| Neutralizing Antibody<br>Seroconversion Rate (4 weeks<br>post-2nd dose) | 94.1% (95% CI: 92.1–95.8)         | -                    |

# **Experimental Protocols**

Detailed methodologies for the key clinical trials are outlined below to provide a comprehensive understanding of the study designs.

## ARCT-154 Phase 1/2/3a/3b Integrated Clinical Trial



- Objective: To evaluate the safety, immunogenicity, and efficacy of the ARCT-154 vaccine.
- Study Design: A randomized, observer-blind, placebo-controlled trial conducted in Vietnamese adults.
- Participants: Over 17,000 adults were enrolled across the different phases.
- Intervention: Participants received two 5 μg doses of ARCT-154 or a saline placebo, administered 28 days apart.
- Primary Endpoints:
  - Safety: Unsolicited adverse events (AEs) 28 days after each dose, solicited local and systemic AEs 7 days after each dose, and serious AEs throughout the study.
  - Immunogenicity: Immune response as measured by neutralizing antibodies 28 days after the second dose.
  - Efficacy: Prevention of virologically confirmed COVID-19.[1]
- Results: ARCT-154 was found to be well-tolerated with mainly mild to moderate transient adverse events. The vaccine elicited a robust immune response and demonstrated significant efficacy against COVID-19.[1]

### **ARCT-154 Phase 3c Comparative Trial**

- Objective: To compare the efficacy of ARCT-154 with the ChAdOx1-S vaccine.
- Study Design: A randomized, controlled trial.
- Key Finding: ARCT-154 demonstrated approximately 19% higher efficacy than the ChAdOx1-S vaccine during a period when Omicron BA.2 and BA.5 were the dominant variants.

# Mechanism of Action and Formulation Self-Amplifying mRNA (sa-mRNA) Signaling Pathway







The ATX-0126-formulated LNP delivers a self-amplifying mRNA molecule to the host cell cytoplasm. This sa-mRNA not only encodes the target antigen (the SARS-CoV-2 spike protein) but also a viral replicase. The replicase amplifies the mRNA, leading to a higher and more sustained level of antigen production compared to conventional mRNA vaccines. This, in turn, is believed to induce a more potent and durable immune response.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, immunogenicity and efficacy of the self-amplifying mRNA ARCT-154 COVID-19 vaccine: pooled phase 1, 2, 3a and 3b randomized, controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of ATX-0126 Formulated Therapeutics: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8265240#in-vivo-efficacy-studies-of-atx-0126-formulated-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com